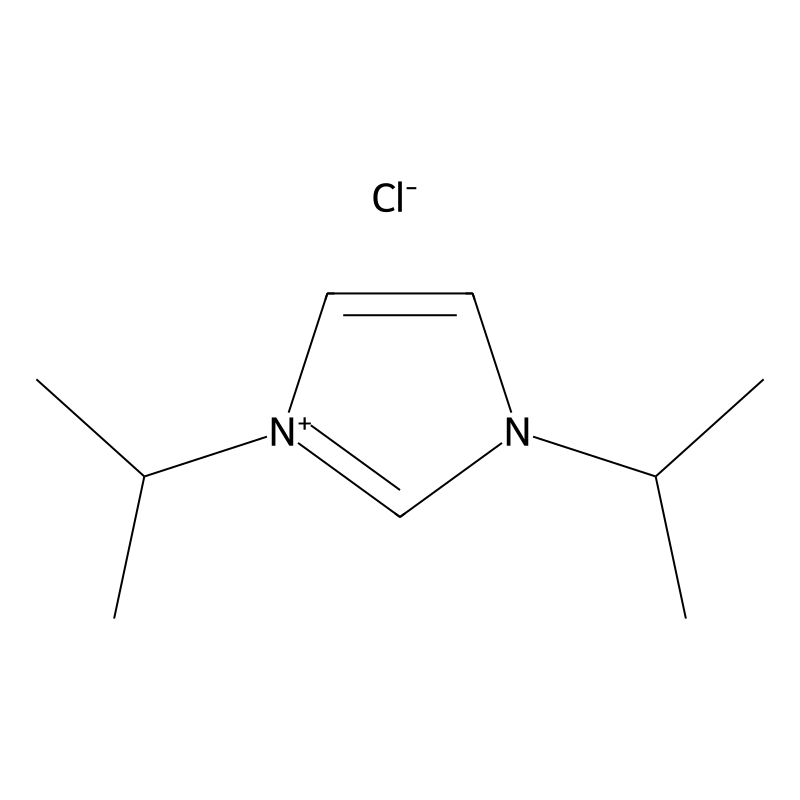

1,3-Diisopropylimidazolium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functional Molecules:

-Diisopropylimidazolium chloride serves as a key starting material for the synthesis of diverse functional molecules. By reacting it with various reagents and under specific conditions, researchers can produce:

- 1,3-Diisopropylimidazole-2-thione: This compound finds applications in the development of new materials and acts as a ligand in coordination chemistry [].

- Transition metal complexes: When 1,3-diisopropylimidazolium chloride reacts with transition metal precursors, it forms stable complexes with potential applications in catalysis and material science [, ].

Catalyst Precursor:

-Diisopropylimidazolium chloride can be transformed into N-heterocyclic carbenes (NHCs), which are highly efficient organic catalysts. These NHCs derived from 1,3-diisopropylimidazolium chloride are particularly useful in:

- C-C bond formation reactions: NHCs efficiently catalyze the formation of carbon-carbon bonds, which are crucial steps in the synthesis of various organic molecules [].

- Amide bond formation: By activating primary alcohols and amines, NHCs derived from 1,3-diisopropylimidazolium chloride can promote the formation of amides, which are important functional groups in pharmaceuticals and other materials [].

1,3-Diisopropylimidazolium chloride is an organic compound with the chemical formula C₉H₁₇ClN₂. It belongs to the family of imidazolium salts, which are characterized by a five-membered aromatic ring containing two nitrogen atoms. This compound appears as a colorless crystalline or powdery solid and is soluble in polar solvents such as water, ethanol, and ether . Its structure features two isopropyl groups attached to the nitrogen atoms in the imidazole ring, contributing to its unique properties and reactivity.

DIC itself does not have a well-defined mechanism of action in biological systems. However, its role lies in its ability to dissolve a wide range of polar and non-polar compounds, making it a useful solvent for various research applications. For example, DIC can be used to dissolve and study enzymes, catalysts, and other biomolecules [].

1,3-Diisopropylimidazolium chloride can be synthesized through several methods:

- Alkylation of Imidazole: This method involves reacting imidazole with isopropyl bromide in the presence of a base such as sodium hydride. The reaction yields 1,3-diisopropylimidazole, which can then be converted to its chloride form by treatment with hydrochloric acid.

- Direct Synthesis: Another approach involves the direct reaction of 1,3-dimethylimidazolium chloride with isopropanol under reflux conditions .

These methods highlight the versatility of imidazole derivatives in producing various functionalized salts.

1,3-Diisopropylimidazolium chloride finds applications across multiple fields:

- Catalysis: It serves as a ligand in metal-catalyzed reactions, particularly in organic synthesis where it aids in forming amide bonds.

- Electrolytes: Due to its ionic nature, it is used in electrochemical applications and as an electrolyte in batteries.

- Solvent Systems: Its solubility properties make it suitable for use as a solvent or co-solvent in various

Interaction studies involving 1,3-Diisopropylimidazolium chloride primarily focus on its behavior as a ligand. Research indicates that it can stabilize metal complexes, enhancing their catalytic activity. Studies have shown that this compound can interact favorably with transition metals such as ruthenium and palladium, facilitating various organic transformations . Further investigations are necessary to fully understand these interactions and their implications for catalysis.

Several compounds share structural similarities with 1,3-Diisopropylimidazolium chloride. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Methylimidazolium chloride | C₆H₇ClN | Contains a methyl group instead of isopropyl. |

| 1-Ethyl-3-methylimidazolium chloride | C₈H₁₀ClN | Features an ethyl group alongside a methyl group. |

| 1-Butyl-3-methylimidazolium chloride | C₉H₁₄ClN | Contains a butyl group which increases hydrophobicity. |

Uniqueness of 1,3-Diisopropylimidazolium Chloride

The uniqueness of 1,3-Diisopropylimidazolium chloride lies in its specific combination of two isopropyl groups on the imidazole ring. This configuration enhances its solubility and stability compared to other imidazolium salts. Its ability to act effectively as a ligand in catalysis while maintaining favorable solubility characteristics makes it particularly valuable for synthetic applications.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant